4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid
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Overview
Description
4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac development for targeted protein degradation .
Mode of Action
It’s known that the compound can create a covalent connection between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid . This bond formation occurs via a nucleophilic substitution reaction .
Biochemical Pathways
Based on the information available, it can be inferred that the compound might be involved in protein degradation pathways due to its potential use in protac development .
Pharmacokinetics
The compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Given its potential use in protac development, it might lead to targeted protein degradation .
Action Environment
It’s known that the compound is stable at room temperature but may decompose at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid typically involves multiple steps:
Formation of the Fluoroazetidine Ring: The fluoroazetidine ring can be synthesized through a cyclization reaction involving a suitable fluorinated precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Coupling with Benzoic Acid: The final step involves coupling the protected fluoroazetidine with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroazetidine ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride can be used for Boc deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the fluoroazetidine ring can be obtained.
Deprotected Amines: Removal of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including those with biological activity.
Biological Studies: Its derivatives may be used in studies involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 4-{1-[(Tert-butoxy)carbonyl]-3-chloroazetidin-3-yl}benzoic acid
- 4-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}benzoic acid
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid can significantly alter its reactivity and biological activity compared to its chloro or methyl analogs.
- Reactivity: Fluorinated compounds often exhibit unique reactivity patterns due to the strong electronegativity of fluorine, which can influence the electronic properties of the molecule .
Properties
IUPAC Name |
4-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-10(5-7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFRNPLPRWUUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229190-17-2 |
Source
|
Record name | 4-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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